
Tert-butyl (piperidin-4-ylmethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (piperidin-4-ylmethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. The tert-butyl group is commonly used in organic chemistry as a protecting group due to its steric bulk and ease of removal. Piperidine, a six-membered ring containing nitrogen, is a versatile building block in the synthesis of pharmaceuticals and other organic molecules.
Synthesis Analysis
The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate and related compounds involves multiple steps, including protection and deprotection reactions, reductions, and nucleophilic substitutions. For example, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which then behaves as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another synthesis route includes the diastereoselective reduction of chiral enaminoesters and isomerization under basic conditions to obtain enantiomerically pure intermediates for nociceptin antagonists . Additionally, the synthesis of tert-butyl carbazates from piperidin-4-ones has been reported, highlighting the versatility of these compounds as intermediates .
Molecular Structure Analysis
The molecular structure of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies provide insights into the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . The crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined, with typical bond lengths and angles for this class of piperazine-carboxylates10.
Chemical Reactions Analysis
The tert-butyl (piperidin-4-ylmethyl)carbamate framework is amenable to a variety of chemical transformations, making it a valuable building block in organic synthesis. These transformations include acylation, nucleophilic substitution, and reduction reactions . The presence of the tert-butyl group allows for selective reactions at other sites of the molecule while protecting the carbamate functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives are influenced by the presence of the tert-butyl group and the piperidine ring. These properties are essential for the compound's solubility, stability, and reactivity, which are critical factors in the synthesis and application of these intermediates. The melting points, yields, and spectroscopic data such as NMR are used to confirm the structure and purity of the synthesized compounds .
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Key Intermediates for Drug Development : Tert-butyl (piperidin-4-ylmethyl)carbamate derivatives are important intermediates in the synthesis of various drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used in cancer treatment (Min Wang et al., 2015).
Formation of Structurally Complex Compounds : The reaction of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives can lead to the formation of complex molecules with potential therapeutic applications. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, an intermediate for small molecule anticancer drugs, involves using piperidin-4-ylmethanol (Binliang Zhang et al., 2018).
Role in Synthesis of MAP Kinase Inhibitors : Tert-butyl (piperidin-4-ylmethyl)carbamate derivatives have been used in the synthesis of MAP kinase inhibitors, which are crucial in the treatment of diseases like rheumatoid arthritis and psoriasis. An example includes a novel synthesis process for p38 MAP kinase inhibitors utilizing 4-(N-tert-butylpiperidinyl)magnesium chloride (John Y. L. Chung et al., 2006).
Structural and Chemical Studies
X-Ray Diffraction and NMR Studies : Compounds derived from tert-butyl (piperidin-4-ylmethyl)carbamate have been characterized using techniques like X-ray diffraction and NMR. These studies are essential for understanding the structural and chemical properties of these compounds, as seen in research on tert-butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates (D. Shanthi et al., 2020).
Molecular Packing and Hydrogen Bonding : The study of molecular packing and hydrogen bonding in crystals of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives provides insights into the solid-state chemistry of these compounds. An example is the analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives (C. Didierjean et al., 2004).
Photoredox-Catalyzed Cascade Reactions : The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed reactions has been explored to create 3-aminochromones, demonstrating the compound's utility in photocatalyzed protocols (Zhi-Wei Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXAWLOJGIJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352339 | |
| Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (piperidin-4-ylmethyl)carbamate | |
CAS RN |
135632-53-0 | |
| Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (piperidin-4-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)
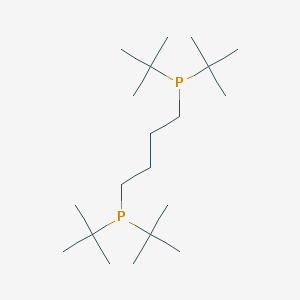
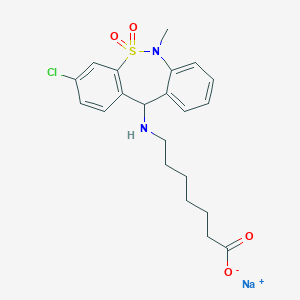
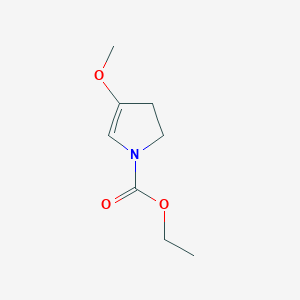
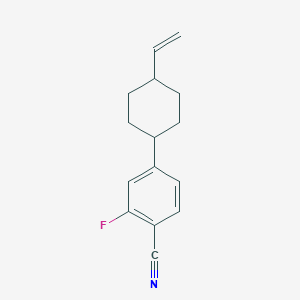


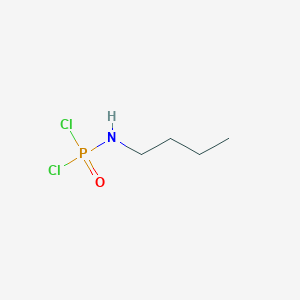
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
